![molecular formula C19H15F3N2O4S B2780212 3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester CAS No. 625376-94-5](/img/structure/B2780212.png)
3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester
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Overview
Description
3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester is a useful research compound. Its molecular formula is C19H15F3N2O4S and its molecular weight is 424.39. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound has been used in the design and synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . These molecules have shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Cell Cycle Arrest
Further mechanistic studies revealed that these molecules can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Structure-Activity Relationship Studies
The compound has been used in detailed structure–activity relationship studies, which culminated in the identification of more active analogs .
Synthesis of Derivatives
The compound has been used in the synthesis of a new series of analogs related to the structure of resveratrol . These analogs were obtained through esterification with different substituents of organic acid .
Pharmaceutical Intermediate
The compound has been used as a pharmaceutical intermediate in the synthesis of other active compounds .
Antitumor Activity
Compounds with the group of 1,3-benzodioxole, such as the compound , have shown good activity in the field of antitumor .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This is likely achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
It’s known that microtubule-targeting agents can cause mitotic blockade and cell apoptosis , which suggests that this compound may affect pathways related to cell division and programmed cell death.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells . This can lead to the death of cancer cells and potentially a reduction in tumor size.
properties
IUPAC Name |
ethyl 3-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c1-2-26-17(25)5-6-29-18-12(9-23)13(19(20,21)22)8-14(24-18)11-3-4-15-16(7-11)28-10-27-15/h3-4,7-8H,2,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKKUKMMDIAXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester |
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